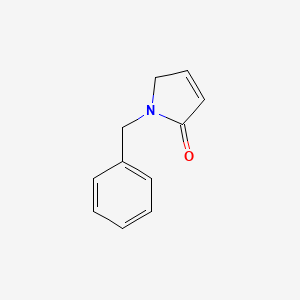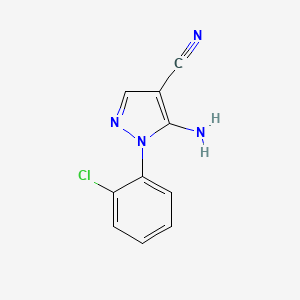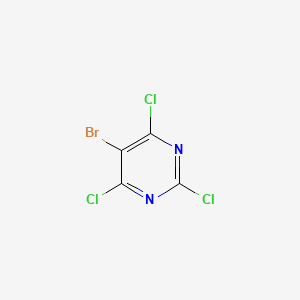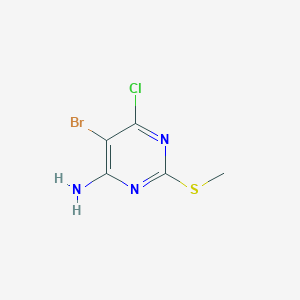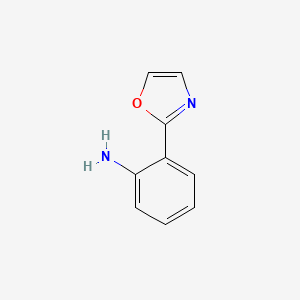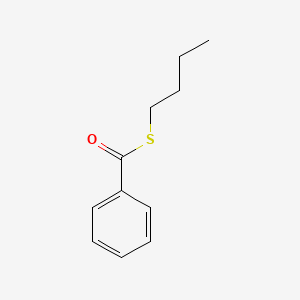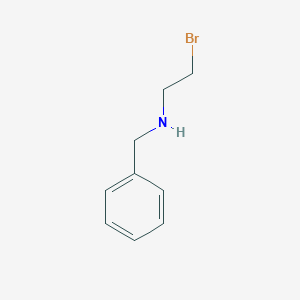
5-(苄氧基)吡啶-2-甲醛
描述
5-(Benzyloxy)pyridine-2-carbaldehyde is a heterocyclic compound that features a pyridine ring, a key structural motif found in many natural products and pharmaceuticals. The presence of the benzyloxy substituent and the carbaldehyde group makes it a versatile intermediate for various chemical transformations and synthetic applications.
Synthesis Analysis
The synthesis of heterocyclic carbaldehydes, such as 5-(Benzyloxy)pyridine-2-carbaldehyde, can be achieved through methods like transient directing group-enabled direct γ-C(sp3)-H arylation of 3-methylheteroarene-2-carbaldehydes. This approach allows for the coupling of a wide range of 3-methylheteroarene carbaldehydes with aryl iodides, including less reactive iodo pyridine derivatives, to yield a library of highly selective functionalized products in good to excellent yields .
Molecular Structure Analysis
The molecular structure of related compounds, such as dimethylindium-pyridine-2-carbaldehyde oximate, has been determined through crystallographic studies. These compounds crystallize in specific space groups and exhibit complex coordination geometries involving nitrogen and oxygen atoms. The structure is characterized by a series of fused rings and coordination through both nitrogen atoms to one metal atom and through an oxygen atom to another metal atom of the dimer .
Chemical Reactions Analysis
Pyridine carbaldehydes can undergo various chemical reactions to form diverse heterocyclic scaffolds. For instance, 2-(Alkyl/arylamino)chromone-3-carbaldehyde can react with different reagents to produce 1-benzopyrano[2,3-b]pyridine-2,5-dione moieties . Additionally, a sequential Sonogashira coupling/intramolecular alkyne-carbonyl metathesis process can be used to synthesize benzo-fused indolizines and pyrrolo[1,2-a]quinolines from 1-(2-haloaryl)-1H-pyrrole-2-carbaldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(Benzyloxy)pyridine-2-carbaldehyde are influenced by its functional groups and molecular structure. The benzyloxy group can affect the compound's solubility and reactivity, while the carbaldehyde group is typically reactive towards nucleophiles. The pyridine ring can engage in hydrogen bonding and π-π interactions, which can influence the compound's boiling point, melting point, and solubility in various solvents. Although specific physical and chemical properties of 5-(Benzyloxy)pyridine-2-carbaldehyde are not detailed in the provided papers, these general characteristics can be inferred based on the structure and reactivity of similar compounds .
科学研究应用
光物理性质
对类似于5-(苄氧基)吡啶-2-甲醛的新异环化合物的特定溶质-溶剂相互作用和电子供体-受体取代基的研究表明,吸收和发射性质取决于存在的取代基。这突显了它在光物理应用中的潜力,其中修改可以调整其光学性能 (Patil et al., 2010)。
合成中间体
已开发了一种通过直接γ-C(sp3)-H芳基化3-甲基杂环-2-甲醛合成β-苄取代的五元杂环甲醛的高效方法。这个过程可能适用于类似于5-(苄氧基)吡啶-2-甲醛的化合物,提供了一系列高度选择性的官能化产物库,表明其在有机合成中的用途 (Reddy et al., 2020)。
配体合成
已研究了特定苯胺衍生物与二醛的酸催化反应,包括结构类似于5-(苄氧基)吡啶-2-甲醛的化合物,导致了π-富σ2P配体性质的平面苯并磷氮杂环的合成。这表明其在催化和材料科学中合成复杂配体的应用 (Niaz等,2013)。
配位化学
在配位化学中,使用类似于5-(苄氧基)吡啶-2-甲醛的吡啶-甲醛肟已导致新型锌(II)配合物的形成,展示了该化合物作为合成金属-有机框架和配位化合物的前体的潜力 (Konidaris et al., 2009)。
新型多组分反应
通过利用类似于5-(苄氧基)吡啶-2-甲醛的组分,开发了一种通过一锅五组分合成四氢吡咯并[3,4-b]吡啶-5-酮的新方法。这展示了该化合物在促进复杂多组分反应中合成类似药物的化合物方面的潜力 (Liu et al., 2015)。
属性
IUPAC Name |
5-phenylmethoxypyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-12-6-7-13(8-14-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGGDAAQLLDHSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496281 | |
| Record name | 5-(Benzyloxy)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)pyridine-2-carbaldehyde | |
CAS RN |
59781-08-7 | |
| Record name | 5-(Phenylmethoxy)-2-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59781-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Benzyloxy)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(benzyloxy)pyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

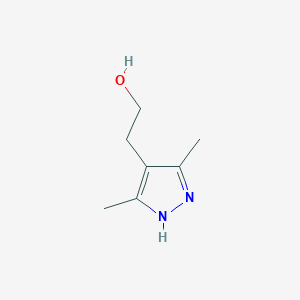
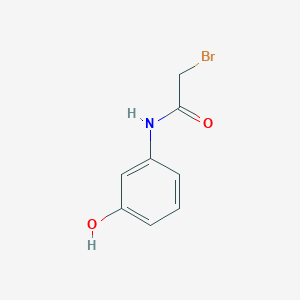
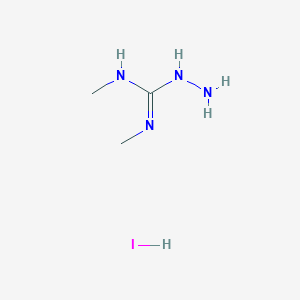
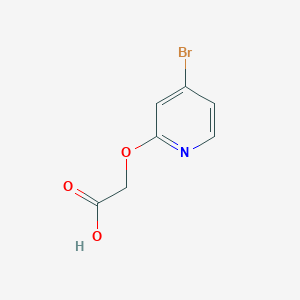
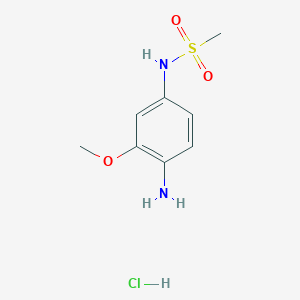
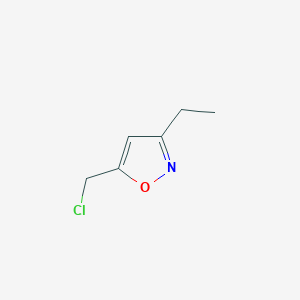
![N-[4-(2-Bromoacetyl)Phenyl]Acetamide](/img/structure/B1281248.png)
